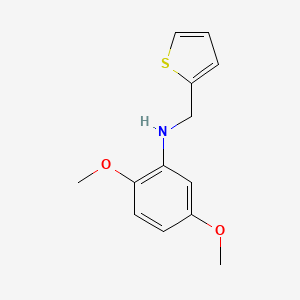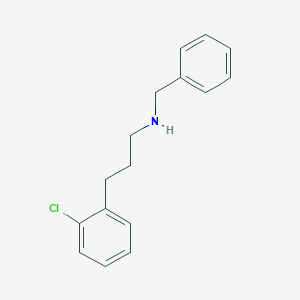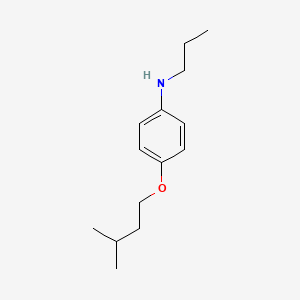
4-(Isopentyloxy)-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Isopentyloxy)-N-propylaniline, also known as IPPA, is an organic compound that is used in various scientific applications. IPPA has a wide range of uses, from research in organic chemistry and biochemistry to applications in the pharmaceutical industry. IPPA is a versatile compound, with many advantages and limitations in laboratory experiments.
Scientific Research Applications
Influence of Propyl Group on Molecular Structures
Research on related compounds such as 4-propylaniline has shown that the propyl group significantly influences molecular structures. Studies have focused on understanding the configurations of such molecules and their interactions with other atoms like argon. These studies are important for comprehending molecular behavior in different states and environments (Yang, Gu, Trindle, & Knee, 2015).
Mutagenicity and Carcinogenicity Analysis
Analyses of similar compounds, such as 2-propylaniline and 4-propylaniline, have been conducted to understand their mutagenic and potentially carcinogenic properties. This is crucial for assessing the safety of chemicals used in industrial sectors and for regulatory compliance (Rim & Kim, 2018).
Electroactive Polymer Development
Compounds related to 4-(Isopentyloxy)-N-propylaniline, like 2-propylaniline, have been used in the development of electroactive polymers. These polymers have applications in various fields, including electronics and materials science (Bidan, Geniés, & Penneau, 1989).
Fluorescence Sensing for Metal Ions
Functionalized mesoporous materials containing N-propylaniline groups have been synthesized for the detection of metal ions in water. These materials show promise as highly selective sensors for specific metal ions, demonstrating the potential for environmental monitoring and safety applications (Gomes & Bhaumik, 2015).
Chemical Synthesis and Antimicrobial Properties
Research into derivatives of 4-(Isopentyloxy)-N-propylaniline has explored their synthesis and potential antimicrobial properties. Such studies contribute to pharmaceutical and medical applications, particularly in developing new antimicrobial agents (Doorenbos & Solomons, 1973).
Influence on Protein Structure and Function
Studies have also examined the influence of glycosylation on protein structure and function, particularly in relation to compounds like 4-hydroxyproline. Understanding these interactions is crucial for biotechnological applications and for developing novel therapeutics (Naziga, Schweizer, & Wetmore, 2012).
properties
IUPAC Name |
4-(3-methylbutoxy)-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTRBOMGGQNNAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopentyloxy)-N-propylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)
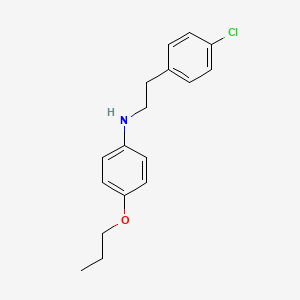
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)
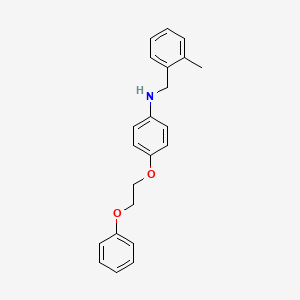
![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)
![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)
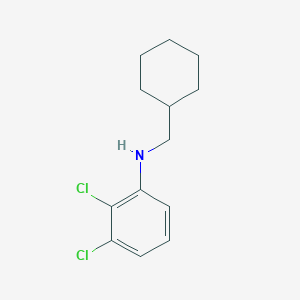
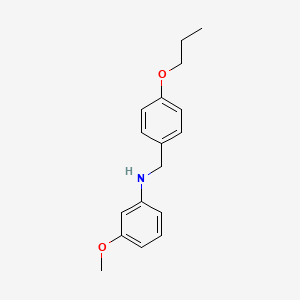
![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)
![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
